molecular formula C19H27N3O3 B11541457 2,4-Bis(4-methylpiperidin-1-yl)-5-nitrobenzaldehyde

2,4-Bis(4-methylpiperidin-1-yl)-5-nitrobenzaldehyde

Cat. No.: B11541457
M. Wt: 345.4 g/mol
InChI Key: CEDHKWCRZVMMQG-UHFFFAOYSA-N
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Description

2,4-Bis(4-methylpiperidin-1-yl)-5-nitrobenzaldehyde is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzaldehyde core substituted with two 4-methylpiperidin-1-yl groups and a nitro group, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(4-methylpiperidin-1-yl)-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 2,4-diaminobenzaldehyde followed by the introduction of 4-methylpiperidine groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety, often incorporating recycling of solvents and reagents.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The piperidine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogenation catalysts such as palladium on carbon.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: 2,4-Bis(4-methylpiperidin-1-yl)-5-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Bis(4-methylpiperidin-1-yl)-5-nitrobenzaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Bis(4-methylpiperidin-1-yl)-5-nitrobenzaldehyde is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the piperidine groups can interact with biological targets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2,4-Diaminobenzaldehyde: Lacks the piperidine and nitro groups, making it less versatile.

    4-Methylpiperidine: A simpler structure with different reactivity and applications.

    5-Nitrobenzaldehyde: Similar core structure but lacks the piperidine groups.

Uniqueness: 2,4-Bis(4-methylpiperidin-1-yl)-5-nitrobenzaldehyde stands out due to its combination of functional groups, which confer unique chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

2,4-bis(4-methylpiperidin-1-yl)-5-nitrobenzaldehyde

InChI

InChI=1S/C19H27N3O3/c1-14-3-7-20(8-4-14)17-12-18(21-9-5-15(2)6-10-21)19(22(24)25)11-16(17)13-23/h11-15H,3-10H2,1-2H3

InChI Key

CEDHKWCRZVMMQG-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C=C2C=O)[N+](=O)[O-])N3CCC(CC3)C

Origin of Product

United States

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